2-[(8-Methoxy-4-methyl-2-quinolinyl)(propyl)amino]ethanol is a synthetic compound belonging to the class of 8-quinolinamines. [] This compound has garnered significant interest in scientific research due to its antileishmanial activity, making it a potential lead compound for developing new treatments against leishmaniasis. [] Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. []
The synthesis of 2-[(8-methoxy-4-methyl-2-quinolinyl)(propyl)amino]ethanol is achieved through a multi-step process starting from 8-amino-6-methoxy-4-methylquinoline. [] One of the key steps involves reacting the starting material with 1-bromo-6-chlorohexane followed by treatment with 2-piperazinone. [] The resulting intermediate is then further reacted with ethylene oxide to yield the final product. []
2-[(8-Methoxy-4-methyl-2-quinolinyl)(propyl)amino]ethanol consists of a quinoline ring system substituted at positions 4 and 8 with a methyl and methoxy group, respectively. [] A propylaminoethanol side chain is attached to the quinoline ring at position 2. [] The molecular structure has been confirmed by various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). []
The physical and chemical properties of 2-[(8-methoxy-4-methyl-2-quinolinyl)(propyl)amino]ethanol are not extensively documented in the available literature. It is expected to be a solid at room temperature, given its structural similarity to other 8-quinolinamines. [] Further studies are required to determine its solubility, melting point, boiling point, and other relevant physicochemical parameters.
The primary application of 2-[(8-methoxy-4-methyl-2-quinolinyl)(propyl)amino]ethanol identified in the available literature is its potential use as an antileishmanial agent. [] In studies conducted on hamsters infected with Leishmania donovani, this compound displayed significant efficacy in reducing the parasite load. [] This finding highlights its potential as a starting point for developing new and improved treatments for leishmaniasis.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: